(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a thiazole ring and substituted phenylamino groups. The compound’s structure combines a prop-2-enenitrile backbone with a 4-(4-methoxyphenyl)thiazole substituent at position 2 and a 3-butoxyphenylamino group at position 3. This compound’s design leverages the electronic and steric effects of its substituents to modulate interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-4-12-28-21-7-5-6-19(13-21)25-15-18(14-24)23-26-22(16-29-23)17-8-10-20(27-2)11-9-17/h5-11,13,15-16,25H,3-4,12H2,1-2H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOBUDWFAKUZIC-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, notably enzymes and receptors involved in cellular signaling pathways. Key areas of interest include:
-
Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria.
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Bacteria Type Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 18 - Anticancer Properties : Thiazole derivatives are known for their anticancer potential. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
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Adenosine Receptor Modulation : The compound’s structural features may allow it to interact with adenosine receptors, which play crucial roles in various physiological processes. Binding affinity studies have shown that modifications in the phenyl rings can lead to increased selectivity for specific adenosine receptor subtypes.
This highlights the potential of this compound as a selective modulator for therapeutic applications targeting adenosine receptors .
Receptor Type Ki Value (nM) A1 Receptor 30 A2A Receptor 25 A3 Receptor 0.79
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Through activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, leading to programmed cell death in malignant cells.
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to a family of acrylonitrile-thiazole hybrids. Key structural variations among analogs include substituents on the phenylamino group and the thiazole ring, which influence physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Molecular Comparison of Selected Acrylonitrile-Thiazole Derivatives
Research Findings
- Antiproliferative Activity : Benzothiazole analogs (e.g., ) show IC₅₀ values in the µM range against cancer cell lines, with nitro and fluoro substituents enhancing DNA intercalation .
- MMP Inhibition : Thiazoles with 4-aryl substituents (e.g., ) inhibit matrix metalloproteinases (MMPs), critical in inflammation and metastasis .
Q & A
Q. What in vitro models are suitable for evaluating anti-proliferative effects?
- Methodology :
- 2D vs. 3D Cultures : Compare efficacy in monolayer (e.g., MCF-7) vs. spheroid (e.g., Matrigel-embedded HCT116) models to mimic in vivo tumor heterogeneity .
- Combination Studies : Pair with standard chemotherapeutics (e.g., cisplatin) to assess synergistic/apoptotic effects via Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
